N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21ClN4O5 and its molecular weight is 468.89. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide and Pyrazole-acetamide Derivatives
Herbicide Activity and Fatty Acid Synthesis Inhibition : Chloroacetamide compounds, such as alachlor and metazachlor, have been identified as selective herbicides used for controlling annual grasses and broad-leaved weeds in various crops. These compounds inhibit fatty acid synthesis in algae, indicating a mechanism of action that could be relevant for studying similar compounds' herbicidal potential (Weisshaar & Böger, 1989).
Anticonvulsant Activity : Research on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including those with methoxyl, methyl, nitro, and chloro substituents, has demonstrated anticonvulsant activity against seizures induced by maximal electroshock. This highlights the potential for exploring related compounds for neurological applications (Aktürk et al., 2002).
Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. The study of these complexes reveals the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activity, suggesting a research avenue for compounds with similar backbones in developing antioxidant agents (Chkirate et al., 2019).
Anti-inflammatory Activity : A study on N-(3-chloro-4-fluorophenyl) derivatives exhibited anti-inflammatory activity, pointing towards the therapeutic potential of structurally similar compounds in inflammation-related research (Sunder & Maleraju, 2013).
Nonlinear Optical Properties : Investigations into the nonlinear optical properties of crystalline acetamides, including those with chloro and pyrazine substituents, underscore the relevance of such compounds in developing photonic devices like optical switches and modulators (Castro et al., 2017).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O5/c1-31-19-7-5-15(11-16(19)24)25-22(29)13-27-8-9-28-18(23(27)30)12-17(26-28)14-4-6-20(32-2)21(10-14)33-3/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWJCODIUTQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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